n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide
n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide
Brand Name:
Vulcanchem
CAS No.:
6410-76-0
VCID:
VC21325469
InChI:
InChI=1S/C17H18N2OS/c1-11-7-9-14(10-8-11)16(20)19-17(21)18-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H2,18,19,20,21)
SMILES:
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C
Molecular Formula:
C17H18N2OS
Molecular Weight:
298.4 g/mol
n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide
CAS No.: 6410-76-0
Cat. No.: VC21325469
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6410-76-0 |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C17H18N2OS/c1-11-7-9-14(10-8-11)16(20)19-17(21)18-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H2,18,19,20,21) |
| Standard InChI Key | SXZRTQBSNPPALL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator